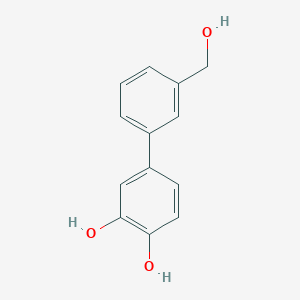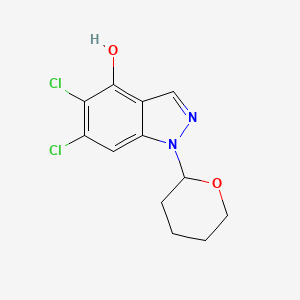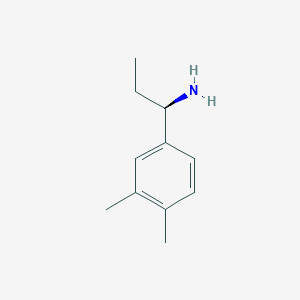
4-Amino-3-(2-fluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(2-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a fluorophenyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-fluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl cyanide with ethyl acetoacetate in the presence of a base, followed by hydrogenation and hydrolysis to yield the desired product . Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halides under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted fluorophenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-3-(2-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom at the 4th position of the phenyl ring.
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Contains additional fluorine atoms on the phenyl ring.
Uniqueness
4-Amino-3-(2-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
4-amino-3-(2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14) |
Clé InChI |
ZPEBKAZMSQXGJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC(=O)O)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




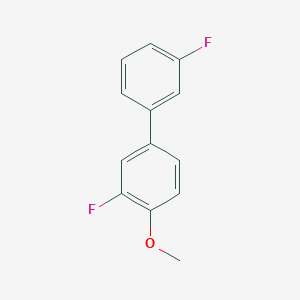
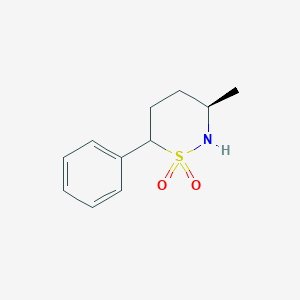

![Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12989212.png)
![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
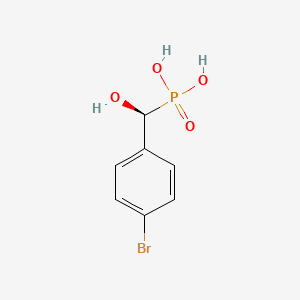
![2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B12989230.png)
